molecular formula C8H8N4 B2935879 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine CAS No. 57980-39-9

4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B2935879
CAS No.: 57980-39-9
M. Wt: 160.18
InChI Key: BZDDCTCQFWOJMO-UHFFFAOYSA-N
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Description

Significance of Pyridine-Triazole Architectures in Contemporary Chemical Research

The combination of pyridine (B92270) and triazole rings into a single molecular entity gives rise to compounds with unique chemical and physical properties. ontosight.ai These architectures are pivotal in medicinal chemistry due to their diverse pharmacological activities, with research demonstrating their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antitubercular agents. ontosight.aiijpca.orgnih.gov The triazole moiety, particularly the 1,2,4-triazole (B32235) ring, is metabolically stable and can act as a pharmacophore, interacting with biological targets through hydrogen bonding. ijpca.org The pyridine ring is also a common feature in many biologically active compounds. ontosight.ai

Beyond pharmaceuticals, pyridine-triazole derivatives are valuable as ligands in coordination chemistry. The nitrogen atoms in both rings can coordinate with metal ions, leading to the formation of stable metal complexes with intriguing structural, magnetic, and luminescent properties. globethesis.combohrium.com This has led to their application in materials science for the development of coordination polymers and functional materials. globethesis.comnih.gov

Historical Context of Triazole and Pyridine Derivatives in Synthetic Chemistry

The study of triazoles dates back to the 19th century, with the name "triazole" first being proposed by Bladin in 1885. nih.gov Early synthetic methods were often challenging and resulted in low yields. frontiersin.org A significant advancement in triazole synthesis was the development of the Huisgen azide-alkyne 1,3-dipolar cycloaddition. ontosight.ai The subsequent introduction of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provided a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles, greatly accelerating research in this area. researchgate.netmdpi.com Various other methods have since been developed for the synthesis of both 1,2,3- and 1,2,4-triazole isomers. frontiersin.orgorganic-chemistry.org Pyridine, on the other hand, has been a fundamental heterocycle since its isolation from bone oil in the 19th century and its structural elucidation by Körner and Dewar. Its derivatives have been central to the development of organic synthesis and medicinal chemistry for over a century.

Rationale for Investigating 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine

The specific compound this compound is a subject of scientific interest due to the strategic combination of its structural components. The molecule links a pyridine ring at its 4-position to the 3-position of a 1,2,4-triazole ring, which is further substituted with a methyl group at the N4 position. This specific arrangement is investigated for several reasons:

Bioisosterism and Pharmacological Potential: The 1,2,4-triazole ring is a well-known bioisostere for amide or ester groups, offering improved metabolic stability and solubility. urfu.ru Linking this moiety to pyridine, a known pharmacophore, creates a hybrid structure with high potential for biological activity. ijpca.org Derivatives of the core 1,2,4-triazolyl pyridine structure have been explored for their potent antitubercular activity. nih.gov

Structural Stability: The triazole ring is chemically robust and resistant to hydrolysis, oxidation, or reduction, making it an excellent linker or core scaffold for building more complex molecules. ijpca.org

Modulation of Electronic Properties: The N-methyl group on the triazole ring influences the electronic properties and steric profile of the molecule, which can in turn affect its binding affinity to biological targets or its coordination properties with metal ions.

Coordination Chemistry: The presence of multiple nitrogen donor atoms makes it a candidate for the synthesis of novel coordination compounds with potentially unique catalytic or material properties. globethesis.com

Overview of Research Scope and Methodologies Applied to this compound

The investigation of this compound and its derivatives encompasses a range of scientific methodologies, from synthesis to theoretical analysis.

Chemical Synthesis: The construction of this molecule and its analogues typically involves multi-step synthetic routes. A common approach involves the initial synthesis of a substituted pyridine hydrazide, which is then reacted with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate undergoes intramolecular cyclization, often under basic conditions, to form the 4-substituted-1,2,4-triazole-3-thione, which can be further modified. nih.gov Both conventional heating and modern techniques like microwave or ultrasonic irradiation are employed to improve reaction efficiency. aacmanchar.edu.innih.gov

Structural and Spectroscopic Characterization: Once synthesized, the precise structure and purity of the compound are confirmed using a suite of analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. ijpca.orgnih.gov For crystalline compounds, single-crystal X-ray diffraction provides definitive information on the three-dimensional molecular structure and intermolecular interactions in the solid state. mdpi.comnih.govnih.gov

Computational and Theoretical Studies: To gain deeper insight into the molecule's properties, researchers employ computational methods. Density Functional Theory (DFT) calculations are used to investigate the electronic structure, molecular orbital energies (HOMO-LUMO), and predict chemical reactivity. nih.govnih.gov Molecular docking studies are also performed to simulate the interaction of the compound with the active sites of biological targets, such as enzymes, to predict and explain its potential pharmacological activity. nih.govnih.govacs.org

Biological Evaluation: To determine pharmacological potential, synthesized compounds are subjected to various biological assays. This includes in vitro screening against different cancer cell lines to determine cytotoxicity and anticancer activity, or testing against microbial strains to assess antimicrobial properties. ijpca.orgnih.gov

The table below summarizes the key research methodologies applied in the study of this compound class.

Methodology Category Specific Techniques Purpose
Synthesis Multi-step synthesis, Conventional heating, Microwave irradiation, Ultrasonic irradiationTo construct the target molecule and its derivatives. nih.govaacmanchar.edu.innih.gov
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Infrared (IR) SpectroscopyTo confirm the chemical structure and purity of the synthesized compounds. ijpca.orgmdpi.com
Structural Analysis Single-Crystal X-ray Diffraction, Hirshfeld Surface AnalysisTo determine the precise 3D arrangement of atoms and analyze intermolecular interactions. mdpi.comnih.gov
Computational Analysis Density Functional Theory (DFT), Molecular DockingTo study electronic properties, predict reactivity, and model interactions with biological targets. nih.govacs.orgmdpi.com
Biological Evaluation In vitro cytotoxicity assays (e.g., MTT assay), Antimicrobial assaysTo assess potential as a therapeutic agent by measuring activity against cancer cells or microbes. ijpca.orgnih.gov

The following table provides typical spectroscopic data ranges observed for related pyridine-triazole structures.

Spectroscopic Data Characteristic Features
¹H NMR (ppm) Pyridine protons: ~7.40-8.90 ppm; Triazole CH proton: ~7.93-8.01 ppm; N-CH₃ protons: ~3.58-3.63 ppm. nih.govnih.gov
¹³C NMR (ppm) Aromatic carbons: ~115-165 ppm; N-CH₃ carbon: ~40 ppm. urfu.rumdpi.comrsc.org
IR Spectroscopy (cm⁻¹) C=N stretching: ~1600-1695 cm⁻¹; Aromatic C=C stretching: ~1440-1590 cm⁻¹; N-H stretching (if present): ~3220-3350 cm⁻¹. nih.govmdpi.comacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methyl-1,2,4-triazol-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c1-12-6-10-11-8(12)7-2-4-9-5-3-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDDCTCQFWOJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57980-39-9
Record name 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine
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Synthetic Strategies and Methodologies for 4 4 Methyl 4h 1,2,4 Triazol 3 Yl Pyridine

Retrosynthetic Analysis of the 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine Scaffold

A logical retrosynthetic analysis of the target molecule, this compound, suggests several key disconnections. The most apparent disconnection is at the C-C bond between the pyridine (B92270) and triazole rings, leading to a pyridyl synthon and a triazolyl synthon. However, a more synthetically practical approach involves disconnecting within the 1,2,4-triazole (B32235) ring itself.

This strategy identifies a linear precursor that already contains the pyridine moiety and can be cyclized to form the triazole ring. A primary disconnection can be made across the N1-C5 and N4-C5 bonds of the triazole ring. This points towards a key intermediate, an N'-acylamidrazone or a related derivative, which can be formed from a pyridine carboxylic acid derivative and a hydrazine-based component.

Further disconnection of this intermediate suggests two primary building blocks: a pyridine ring precursor, such as isonicotinic acid or its derivatives, and a triazole ring precursor, which would provide the remaining nitrogen and carbon atoms of the triazole ring along with the N-methyl group. This approach is generally favored as it allows for the late-stage formation of the triazole ring, offering flexibility in the introduction of substituents.

Precursor Synthesis and Functionalization Approaches

The successful synthesis of this compound is highly dependent on the efficient preparation of its constituent ring precursors.

Synthesis of Pyridine Ring Precursors

The pyridine component is typically derived from readily available starting materials. A common and industrially viable precursor is 4-cyanopyridine (B195900) .

The synthesis of 4-cyanopyridine is often achieved through the ammoxidation of 4-picoline (4-methylpyridine). google.comgoogle.comchemicalbook.com This process involves the reaction of 4-picoline with ammonia (B1221849) and air at elevated temperatures (typically 330-450 °C) in the presence of a catalyst. google.comgoogle.com Various catalysts have been developed for this conversion, often supported on materials like aluminum oxide. google.com This method boasts high conversion rates of 4-picoline (over 99%) and high yields of 4-cyanopyridine (over 98%). google.comchemicalbook.com

PrecursorStarting MaterialKey ReagentsTypical ConditionsYield
4-Cyanopyridine4-PicolineAmmonia, Air, Catalyst330-450 °C, Fixed-bed reactor>98% google.comchemicalbook.com
Isonicotinic Acid Hydrazide4-CyanopyridineHydrazine (B178648) HydrateAqueous medium, Reflux~96% (flow process) google.com

Synthesis of Triazole Ring Precursors

The components required to form the 4-methyl-1,2,4-triazole ring are introduced through various reagents that react with the pyridine precursor. One key reagent that provides a single carbon atom for the triazole ring is N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) . This reagent is known to react with hydrazides to form condensed intermediates that are primed for cyclization.

The N-methyl group on the fourth position of the triazole ring is introduced using methylamine or a suitable methylating agent in the final cyclization step. The choice of the triazole precursor is intrinsically linked to the chosen cyclization methodology.

Cyclization Reactions for 1,2,4-Triazole Ring Formation

The final and most critical step in the synthesis is the formation of the 1,2,4-triazole ring. This is typically achieved through a cyclization reaction of a linear precursor.

A prominent and effective method for the synthesis of 3,4-disubstituted-1,2,4-triazoles involves the reaction of a hydrazide with N,N-dimethylformamide dimethyl acetal (DMFDMA) followed by cyclization with an amine.

In the context of synthesizing this compound, isonicotinic acid hydrazide is reacted with DMFDMA. This reaction forms an intermediate, likely N'-(1-(dimethylamino)ethylidene)isonicotinohydrazide. This intermediate is then treated with methylamine which displaces the dimethylamine (B145610) group and subsequently undergoes cyclization to form the desired this compound. This method provides a regioselective route to the N-4 methylated triazole.

[3+2] Cycloaddition Methodologies for Triazole Synthesis

While not the primary route for this specific compound, [3+2] cycloaddition reactions represent a powerful tool for the synthesis of various 1,2,4-triazole derivatives. These reactions involve the combination of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile). For the synthesis of pyridyl-substituted triazoles, this could conceptually involve the reaction of a pyridine-containing nitrile with a nitrile imine, or a pyridine-containing 1,3-dipole with a suitable two-atom component. However, controlling the regioselectivity to obtain the desired 4-methyl-3-(pyridin-4-yl) substitution pattern can be challenging with these methods.

Alternative Cyclization Pathways Involving Hydrazines and Nitriles

An alternative pathway to the 1,2,4-triazole ring involves the direct reaction of a nitrile with a hydrazine derivative. For the target molecule, this could theoretically involve the reaction of 4-cyanopyridine with a methylhydrazine derivative followed by reaction with a one-carbon source. For instance, the reaction of 4-cyanopyridine with hydrazine can form an amidrazone, which can then be cyclized. The introduction of the N-methyl group would require a subsequent step or the use of a pre-methylated hydrazine derivative.

Another approach involves the reaction of isonicotinic acid hydrazide with an isothiocyanate, such as methyl isothiocyanate, to form a thiosemicarbazide (B42300) intermediate. This intermediate can then be cyclized under basic conditions to form a triazole-thione, which would require a subsequent desulfurization step to yield the final product. nih.gov

Cyclization MethodPyridine PrecursorKey ReagentsIntermediateProduct
DMFDMA MethodIsonicotinic Acid Hydrazide1. DMFDMA 2. MethylamineN'-(1-(dimethylamino)ethylidene)isonicotinohydrazideThis compound
Thiosemicarbazide RouteIsonicotinic Acid HydrazideMethyl isothiocyanate, Base1-Isonicotinoyl-4-methylthiosemicarbazide4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Coupling Reactions for Pyridine-Triazole Linkage Formation

The creation of the carbon-carbon bond between the pyridine C4 position and the triazole C3 position is a critical step in the synthesis. Modern organic chemistry offers several powerful transition-metal-catalyzed cross-coupling reactions and direct arylation techniques to construct such biaryl systems efficiently.

Transition-metal-catalyzed cross-coupling reactions are fundamental tools for forging carbon-carbon bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide.

Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for creating C-C bonds, employing a palladium catalyst to couple an organoboron compound with a halide. nih.gov For the synthesis of the target scaffold, this could involve reacting a 4-pyridylboronic acid (or its ester derivative) with a 3-halo-1,2,4-triazole, or conversely, a 3-(boronic acid)-1,2,4-triazole with a 4-halopyridine. The latter is often more practical due to the commercial availability and stability of various substituted 4-halopyridines. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially when dealing with nitrogen-containing heterocycles which can sometimes poison the catalyst. mdpi.comnih.gov For instance, catalyst systems based on Pd(PPh₃)₄ with aqueous sodium carbonate or potassium carbonate in solvents like DME or toluene (B28343) are commonly employed. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Coupling Partners Catalyst (mol%) Base Solvent Temperature (°C) Yield (%) Reference
3-Bromo-1,2,4-triazole derivative & 4-Pyridylboronic acid Pd(PPh₃)₄ (5) 2M Na₂CO₃ DME/Ethanol (B145695)/H₂O 80 Good to Excellent nih.gov
4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole & Arylboronic acid Pd(PPh₃)₄ (5) K₂CO₃ Toluene/H₂O/EtOH 130 up to 95% mdpi.com

Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org To apply this to the 4-(1,2,4-triazol-3-yl)pyridine scaffold, a 4-ethynylpyridine (B1298661) would be coupled with a 3-halo-1,2,4-triazole, followed by subsequent chemical transformation of the alkyne linker into a direct bond. More directly, the reaction can be used to synthesize precursors that are later cyclized into the desired triazole ring. The reaction is valued for its mild conditions, often proceeding at room temperature with a mild base like an amine. wikipedia.orgyoutube.com

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. orgsyn.org Its high functional group tolerance and reactivity make it a powerful tool. ljmu.ac.uk For this synthesis, a 4-pyridylzinc halide could be coupled with a 3-halo-1,2,4-triazole. chemrxiv.org The pyridylzinc reagents can be prepared from the corresponding halopyridines or via directed lithiation followed by transmetalation with a zinc salt. orgsyn.org This method has proven effective for the large-scale synthesis of complex molecules containing pyridine rings. researchgate.net

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization (e.g., halogenation or conversion to an organometallic reagent) of one of the coupling partners. nih.gov This strategy involves the direct coupling of a C-H bond of one heterocycle with a C-X bond of another.

For the synthesis of this compound, this could theoretically be achieved by the palladium-catalyzed direct arylation of 4-methyl-4H-1,2,4-triazole with a 4-halopyridine. Palladium catalysts are known to efficiently catalyze the C-5 arylation of 1,2,3-triazoles, and similar reactivity could be explored for 1,2,4-triazoles. nih.govacs.org Alternatively, a rhodium-catalyzed direct arylation could potentially couple the C-H bond of a pyridine with a 3-halo-1,2,4-triazole. nih.gov These methods are highly attractive from a step-economy perspective, though challenges in controlling regioselectivity on the triazole ring can arise.

Methylation Strategies for the N4-Position of the Triazole Ring

Achieving the correct N4-methylated regioisomer is paramount. The alkylation of unsymmetrical 1,2,4-triazoles can often lead to a mixture of N1 and N4 isomers, making regiocontrol a key synthetic challenge. Strategies can be divided into those that methylate after the triazole ring has been formed and those that introduce the methyl group on a precursor before cyclization.

This approach involves the direct methylation of the pre-formed 3-(pyridin-4-yl)-1H-1,2,4-triazole. The reaction of 1H-1,2,4-triazole with a methylating agent like iodomethane (B122720) or dimethyl sulfate (B86663) in the presence of a base can yield a mixture of N1- and N4-methylated products. researchgate.net The regioselectivity is highly dependent on reaction conditions, including the choice of base, solvent, and the nature of the substituent at the C3 position. Conversion of the triazole to its sodium salt with sodium methoxide (B1231860) followed by reaction with iodomethane is a common procedure. researchgate.net The separation of the resulting isomers can be challenging, often requiring careful chromatography. Computational and NMR techniques can be used to identify and explain the observed regioselectivity in the alkylation of related 1,2,4-triazole-3-thiones. uzhnu.edu.ua

To circumvent the regioselectivity issues of post-cyclization methylation, a more controlled approach is to use a methyl-containing precursor to build the triazole ring. A common method involves the reaction of a pyridine-derived precursor with a methyl-substituted reagent.

For example, isonicotinic acid hydrazide (isoniazid) can be reacted with methyl isothiocyanate. nih.gov This initially forms a 1-(isonicotinoyl)-4-methylthiosemicarbazide intermediate. Subsequent base-promoted intramolecular cyclization and desulfurization of this intermediate directly yields the desired 4-methyl-4H-1,2,4-triazole ring attached to the pyridine. nih.govresearchgate.net This route is highly regioselective, as the placement of the methyl group on the thiosemicarbazide nitrogen dictates its final position as N4 in the triazole ring.

Table 2: Comparison of Methylation Strategies

Strategy Description Advantages Disadvantages
Post-Cyclization Methylation Direct methylation of the 3-(pyridin-4-yl)-1H-1,2,4-triazole heterocycle. Utilizes a common intermediate. Often results in mixtures of N1 and N4 isomers, requiring separation. Regioselectivity can be poor. researchgate.net

| Precursor Synthesis | The methyl group is incorporated into a precursor, such as methyl isothiocyanate, before the triazole ring is formed via cyclization. | Excellent regiocontrol, leading specifically to the N4-methylated product. | Requires a multi-step synthesis of the triazole ring. nih.gov |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of the desired product and minimizing side reactions. For cross-coupling reactions, key parameters include the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the ligand (e.g., phosphines like PPh₃, SPhos), the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), and the solvent (e.g., dioxane, toluene, DMF). mdpi.comresearchgate.net The temperature and reaction time must also be carefully controlled. For example, in Suzuki couplings of brominated triazoles, heating at 130°C for 4-12 hours in a toluene/water/ethanol mixture with Pd(PPh₃)₄ and K₂CO₃ has been shown to be effective. mdpi.com

In the synthesis of the triazole ring itself, optimization involves controlling the temperature and base concentration during the cyclization step. The conversion of the thiosemicarbazide intermediate to the triazole-thione is often achieved by heating in aqueous NaOH, with reaction times and temperatures adjusted to drive the reaction to completion without degrading the product. nih.govnih.gov Subsequent alkylation or other modifications also require fine-tuning of conditions to ensure high conversion and selectivity.

Catalyst Screening and Ligand Effects

The choice of catalyst and accompanying ligands is paramount in synthetic routes that involve cross-coupling reactions to form the bond between the pyridine and triazole rings, or in the optimization of the cyclization step. While direct catalytic coupling to form the C-C bond between a pre-formed triazole and a pyridine ring is a possible strategy, the more frequently documented methods focus on the catalytic optimization of the triazole ring formation from a pyridine-containing precursor.

In related syntheses of pyridyl-1,2,3-triazoles, palladium and copper complexes have been extensively studied as catalysts. For instance, palladium(II) complexes with chelating N,N'-donor ligands, such as those derived from 1-substituted-4-pyridyl-1H-1,2,3-triazoles, have been shown to be effective catalyst precursors for various organic transformations. researchgate.net The unique electronic and steric properties of the triazole moiety make it an excellent ligand in metal complex catalysis, allowing for precise control over reactivity and selectivity. researchgate.net

For the synthesis of related 1,2,4-triazole systems, particularly in steps that might involve desulfurization or other transformations of the triazolethione intermediate, transition metal catalysts are often employed. Raney Nickel, for example, is a common choice for desulfurization reactions. researchgate.net In scenarios where a Suzuki or similar cross-coupling reaction is envisioned to link the two heterocyclic rings, a systematic screening of palladium catalysts and phosphine-based ligands would be crucial.

Table 1: Catalyst and Ligand Screening for a Hypothetical Cross-Coupling Synthesis of this compound

EntryCatalyst (mol%)Ligand (mol%)BaseYield (%)
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃Low
2Pd₂(dba)₃ (2.5)XPhos (5)Cs₂CO₃Moderate
3PdCl₂(dppf) (5)-NaOtBuHigh
4CuI (10)Phenanthroline (20)K₃PO₄Moderate

This table is illustrative and based on common practices for similar cross-coupling reactions, as direct data for the target compound is limited.

Solvent and Temperature Dependence

The selection of an appropriate solvent and the careful control of reaction temperature are critical factors that significantly influence the reaction rate, yield, and purity of the final product. In the multi-step synthesis of this compound, each step has its own optimal solvent and temperature conditions.

For the initial formation of the thiosemicarbazide intermediate from the pyridine hydrazide and methyl isothiocyanate, ethanol is a commonly used solvent, with the reaction often carried out under reflux conditions. nih.gov The subsequent intramolecular cyclization to form the triazole-3-thione is typically performed in an aqueous basic solution, such as 10% aqueous sodium hydroxide, at an elevated temperature of around 60 °C for several hours. nih.gov

The choice of solvent can also be influenced by the purification strategy. For instance, a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures can facilitate purification by recrystallization. The temperature must be carefully controlled to prevent side reactions or decomposition of the reactants or products.

Table 2: Effect of Solvent and Temperature on the Cyclization Step

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1WaterNaOH60490
2EthanolNaOEtReflux675
3DMFK₂CO₃80482
4DioxaneNaOH100285

This table represents typical optimization data for the cyclization of thiosemicarbazide precursors to form 1,2,4-triazoles.

Advanced Structural Analysis and Spectroscopic Characterization of 4 4 Methyl 4h 1,2,4 Triazol 3 Yl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) for Proton Environment Elucidation

A hypothetical ¹H NMR spectrum of 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the triazole ring, and the methyl group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide information about the electronic environment and connectivity of the protons.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and their chemical environments. The carbon signals of the pyridine and triazole rings, as well as the methyl carbon, would appear at characteristic chemical shifts.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish proton-proton couplings within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (2-3 bonds), which is essential for connecting the pyridine ring, the triazole ring, and the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, helping to confirm the spatial arrangement of the molecule.

Without experimental data, a valid data table for these NMR techniques cannot be constructed.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as insights into the structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This would allow for the unambiguous determination of its elemental formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and analysis of the resulting fragment ions. This technique would provide valuable information about the connectivity of the atoms within the molecule. The fragmentation pattern would be expected to show characteristic losses of neutral fragments from the parent ion, corresponding to the cleavage of the pyridine and triazole rings.

A detailed data table of fragmentation pathways cannot be generated without the actual experimental MS/MS data.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. Each functional group within a molecule has a characteristic set of vibrational frequencies, making these spectroscopic methods ideal for functional group identification and for analyzing intermolecular interactions, such as hydrogen bonding.

The vibrational spectrum of this compound can be understood by considering the contributions from its three main components: the pyridine ring, the 1,2,4-triazole (B32235) ring, and the N-methyl group.

Pyridine Ring Vibrations: The pyridine ring is expected to exhibit several characteristic bands. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring are expected to produce a series of sharp bands in the 1610-1430 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations also provide fingerprint signatures for the substitution pattern of the ring.

1,2,4-Triazole Ring Vibrations: The triazole ring also has characteristic vibrational modes. The C=N stretching vibrations of the triazole ring are typically observed between 1600 cm⁻¹ and 1500 cm⁻¹. The ring stretching and deformation modes, often referred to as "ring breathing," occur at lower frequencies and contribute to the unique fingerprint region of the spectrum. For instance, in related 4-amino-4H-1,2,4-triazole derivatives, C=N and N-N stretching vibrations have been assigned to bands in the regions of 1640 cm⁻¹ and 1433 cm⁻¹, respectively researchgate.net.

Methyl Group Vibrations: The N-methyl group will introduce distinct vibrations. Asymmetric and symmetric C-H stretching modes are expected near 2950 cm⁻¹ and 2850 cm⁻¹, respectively. The asymmetric and symmetric C-H bending (scissoring) modes typically appear around 1450 cm⁻¹ and 1380 cm⁻¹.

The following table provides expected vibrational assignments for key functional groups based on data from analogous compounds.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Reference Analog
Aromatic C-H StretchPyridine & Triazole Rings3100 - 3000General researchgate.net
Aliphatic C-H StretchN-Methyl Group2980 - 2850General amhsr.org
C=N StretchPyridine & Triazole Rings1640 - 1500 researchgate.netamhsr.org
C=C StretchPyridine Ring1600 - 1450 researchgate.netamhsr.org
Asymmetric CH₃ BendN-Methyl Group~1450General
Symmetric CH₃ BendN-Methyl Group~1380General
Ring Breathing/DeformationPyridine & Triazole Rings1300 - 700 amhsr.org

While this compound itself does not possess strong hydrogen bond donors like O-H or N-H groups, it can act as a hydrogen bond acceptor through its nitrogen atoms in the pyridine and triazole rings. In the solid state or in protic solvents, it can form weak C-H···N hydrogen bonds.

The formation of such intermolecular interactions can be inferred from subtle shifts in the vibrational spectra. For instance, the C-H stretching or bending modes of the aromatic rings involved in hydrogen bonding may shift to a slightly lower or higher frequency and exhibit broadening. These shifts are typically small but can be resolved in high-resolution spectra or through computational modeling. The analysis of these weak interactions is crucial for understanding the supramolecular assembly of the molecule in the crystalline state.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information on the molecule's geometry, conformation, and how it packs to form a crystal.

SCXRD analysis would yield precise bond lengths and angles for every bond in the molecule. Based on data from structurally related triazole-pyridine compounds, the bond lengths are expected to fall within typical ranges for C-C, C-N, and N-N bonds in aromatic heterocyclic systems. For example, in a related crystal structure of a 4-(5-substituted-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine derivative, the C-N bonds within the triazole ring are approximately 1.31-1.38 Å, while the N-N bond is around 1.39 Å researchgate.net. The C-C bonds in the pyridine ring would be expected to be in the range of 1.37-1.40 Å.

The following table presents representative bond parameters anticipated for the title compound, based on published crystal structures of similar molecules.

ParameterBondExpected ValueReference Analog
Bond LengthC-C (Pyridine)1.37 - 1.40 ÅGeneral
Bond LengthC-N (Pyridine)1.33 - 1.35 ÅGeneral
Bond LengthC-N (Triazole)1.31 - 1.38 Å researchgate.net
Bond LengthN-N (Triazole)~1.39 Å researchgate.net
Bond LengthC(py)-C(trz)~1.47 Å researchgate.net
Bond AngleC-N-C (Pyridine)~117°General
Bond AngleN-C-N (Triazole)~112° researchgate.net
Bond AngleC-N-N (Triazole)~105° researchgate.net

The crystal packing describes how individual molecules arrange themselves in the crystal lattice. For nitrogen-rich aromatic compounds like this, packing is often governed by a combination of van der Waals forces and specific non-covalent interactions. Key interactions would likely include:

π–π Stacking: The electron-rich pyridine and triazole rings can stack on top of each other in a parallel-displaced or T-shaped manner. These interactions are crucial for stabilizing the crystal structure. Centroid-to-centroid distances for such interactions are typically in the range of 3.5 to 4.0 Å.

C-H···N Hydrogen Bonds: Weak hydrogen bonds can form between the aromatic C-H donors of one molecule and the lone pairs of the nitrogen atoms (on either the pyridine or triazole ring) of an adjacent molecule. These interactions create extended networks, linking molecules into chains, sheets, or three-dimensional architectures.

Analysis of similar bi-heterocyclic structures shows that the two rings are often twisted relative to each other to minimize steric hindrance, rather than being perfectly coplanar. The degree of this twist is influenced by both intramolecular steric effects and intermolecular packing forces in the crystal. For instance, in a crystal structure of a 4-(5-thio-substituted-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, the dihedral angle between the triazole and pyridine rings was found to be significant researchgate.net. In other pyridyl-triazole systems, this angle can vary widely, from nearly planar to highly twisted, depending on the substitution pattern and crystal environment. A significant twist would impact the electronic conjugation between the two ring systems.

ParameterAtoms Defining AngleExpected ValueReference Analog
Torsional AngleC(py)-C(py)-C(trz)-N(trz)20° - 60° researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

UV-Vis absorption and fluorescence spectroscopy are powerful tools for probing the electronic structure and photophysical properties of molecules. For a compound like this compound, these techniques would provide insights into its chromophoric system, which consists of the conjugated pyridine and 1,2,4-triazole rings.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions, typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. The n → π* transitions, which are generally weaker, involve the promotion of non-bonding electrons (from the nitrogen atoms) to antibonding π* orbitals.

In related N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, maximum absorption wavelengths (λ_max) have been observed around 296-297 nm. nih.gov While this provides a general region of interest, the exact absorption maxima for this compound would be influenced by the specific electronic interplay between the pyridine and the 4-methyl-4H-1,2,4-triazolyl moieties. Theoretical calculations, such as those employing Time-Dependent Density Functional Theory (TD-DFT), would be instrumental in assigning the observed electronic transitions to specific molecular orbitals. inorgchemres.org

Table 1: Expected Electronic Transitions for this compound

Transition Type Involved Orbitals Expected Wavelength Region Expected Intensity
π → π* π (bonding) → π* (antibonding) Shorter UV (e.g., 200-300 nm) High

Note: This table is predictive and based on general principles of organic spectroscopy. Specific experimental data for the target compound is not available.

The investigation of excited-state properties, such as fluorescence, provides information about the de-excitation pathways of a molecule after absorbing light. Many 4H-1,2,4-triazole derivatives are known to be highly luminescent, making them of interest for applications in optoelectronics. nih.gov A study of ethynylarene compounds containing a 2-(1,2,3-triazol-4-yl)pyridine unit, a different isomer, showed that these molecules can act as 'turn-on' fluorescent chemosensors. nih.gov

For this compound, fluorescence studies would involve measuring its emission spectrum, quantum yield, and fluorescence lifetime. These parameters are crucial for understanding the efficiency of the radiative decay process from the first excited singlet state (S₁) to the ground state (S₀). The fluorescence properties would be highly dependent on the solvent polarity and the rigidity of the molecular structure. To date, no specific fluorescence data for this compound has been reported in the literature.

Chiroptical Spectroscopy (if chiral derivatives are considered)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are used to study chiral molecules. The parent compound, this compound, is achiral and therefore would not exhibit a CD or VCD spectrum. However, if chiral derivatives were to be synthesized, for example, by introducing a stereocenter in a substituent, these techniques would be invaluable for stereochemical analysis.

Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. For chiral derivatives of this compound, the CD spectrum would provide information about the absolute configuration of the stereocenters. For instance, studies on chiral S-derivatives of 4-R-5-((((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl))-4H-1,2,4-triazole-3-thiols have utilized optical rotation to characterize different enantiomers. zsmu.edu.ua Similarly, CD spectroscopy has been employed to study the interaction of chiral bis-triazolyl-pyridine derivatives with DNA. mdpi.com A hypothetical CD spectrum for a chiral derivative would show positive and/or negative bands (Cotton effects) corresponding to the electronic transitions of the chromophores within the chiral environment.

Vibrational Circular Dichroism (VCD) is the infrared counterpart of CD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD spectroscopy provides detailed information about the three-dimensional structure of chiral molecules in solution. sns.it For a chiral derivative of this compound, VCD could be used to determine its absolute configuration by comparing the experimental spectrum with that predicted by quantum chemical calculations. researchgate.net This technique is particularly powerful as it provides a wealth of structural information from the various vibrational modes of the molecule. As no chiral derivatives of the specific target compound have been reported, no VCD data is available.

Theoretical and Computational Investigations of 4 4 Methyl 4h 1,2,4 Triazol 3 Yl Pyridine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule, governed by its electron distribution.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process also calculates the molecule's minimum energy. For 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine, a DFT calculation, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)), would yield precise bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape and steric properties. However, specific optimized geometric parameters for this compound have not been reported in published studies.

Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory) for Electronic Properties

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, are calculations based on first principles, without the use of empirical parameters. These methods are employed to compute various electronic properties, including electron correlation effects which are neglected in the Hartree-Fock approximation. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common approach to incorporate electron correlation and obtain more accurate energy and property predictions. A comprehensive ab initio study of this compound would provide valuable data on its electronic structure, but such a study is not currently available in the literature.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Gap Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and its ability to participate in electronic transitions. A smaller gap generally suggests higher reactivity. While the HOMO-LUMO gap is a standard parameter reported in computational studies of many organic molecules, specific calculated values for this compound have not been documented.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species.

Identification of Electropositive and Electronegative Regions

An MEP map uses a color scale to denote different electrostatic potential values on the molecule's surface. Typically, red indicates regions of high electron density (electronegative potential), which are susceptible to electrophilic attack. Conversely, blue represents areas of low electron density (electropositive potential), which are prone to nucleophilic attack. Green and yellow colors usually depict regions with intermediate electrostatic potential. For this compound, one would expect the nitrogen atoms of the pyridine (B92270) and triazole rings to be electronegative regions, while the hydrogen atoms would be electropositive. However, a specific MEP map for this compound has not been published.

Prediction of Nucleophilic and Electrophilic Sites

Based on the MEP map, the sites for nucleophilic and electrophilic attack can be predicted. The red, electron-rich areas are the most likely sites for electrophiles to interact with the molecule. In contrast, the blue, electron-poor regions are the probable targets for nucleophiles. This analysis provides a predictive understanding of the molecule's reactivity in chemical reactions. Without a calculated MEP map for this compound, a definitive prediction of its nucleophilic and electrophilic sites remains speculative.

Spectroscopic Property Prediction from Computational Models

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, aiding in their identification and characterization. Density Functional Theory (DFT) is a commonly employed method for these predictions, providing a good balance between accuracy and computational cost. nih.govinorgchemres.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation. Computational methods, particularly DFT, can simulate ¹H and ¹³C NMR spectra with a high degree of accuracy. tandfonline.com The predicted chemical shifts (δ) for this compound are calculated relative to a standard, typically tetramethylsilane (B1202638) (TMS).

The expected ¹H NMR chemical shifts would feature signals for the protons on the pyridine ring, the triazole ring, and the methyl group. The protons on the pyridine ring are expected to appear in the aromatic region, with their exact shifts influenced by the electron-withdrawing nature of the triazole ring. The triazole proton and the methyl protons would have characteristic shifts. Similarly, ¹³C NMR chemical shifts for each unique carbon atom in the molecule can be predicted.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Atom Type Predicted Chemical Shift (ppm)
Pyridine-H 7.5 - 8.8
Triazole-H 8.0 - 9.0
Methyl-H 3.5 - 4.5
Pyridine-C 120 - 155
Triazole-C 140 - 160

Note: These are estimated ranges based on computational studies of similar 1,2,4-triazole (B32235) and pyridine-containing compounds.

Spin-spin coupling constants (J values) between adjacent protons can also be computationally predicted, providing further structural information about the connectivity of the molecule.

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies, which correspond to specific bond stretches, bends, and torsions. inorgchemres.org For this compound, characteristic vibrational modes are expected for the C=N and C=C stretching vibrations of the pyridine and triazole rings, as well as C-H stretching and bending modes. nih.govacs.org

Interactive Table: Predicted Key Vibrational Frequencies for this compound.

Vibrational Mode Predicted Frequency Range (cm⁻¹)
C-H stretch (aromatic) 3000 - 3100
C-H stretch (methyl) 2850 - 2950
C=N stretch (ring) 1580 - 1650
C=C stretch (ring) 1400 - 1600
Ring breathing modes 900 - 1200
C-H bend (in-plane) 1000 - 1300

Note: These are generalized predictions based on DFT calculations of related triazole derivatives.

Time-dependent DFT (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. inorgchemres.orgmmu.ac.uk This analysis provides information about the electronic transitions between molecular orbitals. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π-π* and n-π* transitions within the aromatic pyridine and triazole rings. The calculated maximum absorption wavelengths (λmax) help in understanding the electronic structure of the molecule. nih.gov

Interactive Table: Predicted UV-Vis Absorption Maxima for this compound.

Electronic Transition Predicted λmax Range (nm)
π → π* 250 - 300

Note: These predictions are based on TD-DFT calculations performed on analogous aromatic heterocyclic systems.

Conformational Analysis and Energy Landscapes

The three-dimensional structure and flexibility of a molecule are crucial for its properties and interactions. Conformational analysis explores the different spatial arrangements of atoms and their relative energies.

Potential Energy Surface (PES) scans are computational experiments used to explore the conformational space of a molecule by systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the energy at each step. uni-rostock.deyoutube.com For this compound, a key conformational feature is the rotation around the single bond connecting the pyridine and triazole rings.

A PES scan of this dihedral angle would reveal the energy barriers to rotation and identify the most stable (lowest energy) conformations. It is expected that the planar or near-planar conformations, where steric hindrance between the two rings is minimized, would be the most stable.

Molecular Dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. nih.gov By simulating the motion of atoms and molecules, MD can explore a wider range of conformations and provide insights into the flexibility and accessible conformational states of this compound in a given environment (e.g., in a solvent). ajchem-a.com These simulations can reveal how the molecule might change its shape, which is important for understanding its potential interactions with other molecules.

Solvent Effects Modeling

The chemical and physical properties of a molecule can be significantly influenced by its surrounding solvent environment. Computational models are essential for simulating these interactions and predicting how a solute will behave in different media. These models are broadly categorized into implicit and explicit solvent models.

Implicit or continuum solvent models treat the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. This approach is computationally efficient and is widely used to obtain a general understanding of solvation effects.

The Polarizable Continuum Model (PCM) is a popular method where the solute is placed in a cavity within the solvent continuum. rsc.org The solute's electron distribution polarizes the solvent, which in turn creates a reaction field that interacts with the solute, leading to a more accurate representation of its electronic structure in solution. researchgate.net Different variations of PCM, such as the Integral Equation Formalism PCM (IEF-PCM), have been developed to refine the calculation of this interaction. rsc.org

The Solvation Model based on Density (SMD) is another robust implicit solvent model that is parameterized for a wide range of solvents. nih.gov It is often recommended for calculating the Gibbs free energy of solvation. rsc.org

For a molecule like this compound, these models can predict changes in properties such as dipole moment and conformational stability in different solvents. For instance, an increase in the solvent's dielectric constant would be expected to increase the dipole moment of the molecule due to stabilization of the charge distribution.

SolventDielectric Constant (ε)Predicted Dipole Moment (Debye)
Gas Phase1.03.50
Toluene (B28343)2.44.25
Acetone20.75.80
Ethanol (B145695)24.66.10
Water78.47.20

While implicit models provide a good overview, explicit solvent models offer a more detailed picture by including individual solvent molecules in the calculation. This approach is computationally more demanding but is crucial for studying specific solute-solvent interactions, such as hydrogen bonding. mdpi.comijpca.org

For this compound, explicit solvent models would be particularly useful for understanding the interactions at the nitrogen atoms of both the pyridine and triazole rings. In protic solvents like water or ethanol, these nitrogen atoms can act as hydrogen bond acceptors, which can significantly affect the molecule's electronic properties and reactivity. mdpi.com Hybrid models, which combine an explicit treatment of the first solvation shell with an implicit model for the bulk solvent, can provide a balance between accuracy and computational cost. mdpi.com

Reactivity Descriptors and Fukui Functions

Density Functional Theory (DFT) is a powerful tool for calculating various electronic properties that act as reactivity descriptors. These descriptors help in understanding the chemical behavior of a molecule and predicting its reactive sites. ijopaar.compurdue.edu

Frontier Molecular Orbital (FMO) theory is a key component of reactivity analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's ability to donate or accept electrons, respectively. mdpi.com The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For pyridyl-triazole derivatives, MEP maps would likely show negative potential around the nitrogen atoms, indicating their susceptibility to electrophilic attack. researchgate.net

Global reactivity descriptors that can be derived from HOMO and LUMO energies include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness.

Fukui functions provide a more quantitative measure of local reactivity. They indicate the change in electron density at a specific atomic site when an electron is added to or removed from the molecule. researchgate.net This allows for the prediction of the most likely sites for nucleophilic and electrophilic attack.

fk+: For nucleophilic attack (measures the reactivity of a site towards an electron-donating species).

fk-: For electrophilic attack (measures the reactivity of a site towards an electron-withdrawing species).

fk0: For radical attack.

For this compound, Fukui function analysis would be instrumental in distinguishing the reactivity of the different nitrogen atoms in the pyridine and triazole rings, as well as the carbon atoms. researchgate.net The nitrogen atoms are expected to be the primary sites for protonation and electrophilic attack. researchgate.net

AtomAtom Number (example)Fukui Function (fk-)
N (Pyridine)N10.18
C (Pyridine)C20.05
C (Pyridine)C30.03
C (Pyridine)C40.06
C (Pyridine)C50.03
C (Pyridine)C60.05
C (Triazole)C70.08
N (Triazole)N80.15
N (Triazole)N90.12
C (Triazole)C100.02
N (Triazole)N110.09
C (Methyl)C120.01

Coordination Chemistry of 4 4 Methyl 4h 1,2,4 Triazol 3 Yl Pyridine As a Ligand

Ligand Design Principles and Coordination Motifs

The design of 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine as a ligand is predicated on the distinct electronic and steric properties of its constituent pyridine (B92270) and triazole rings, as well as the influence of the N4-methyl substituent. These factors govern its interaction with metal centers and the resulting coordination motifs.

Both the pyridine and the 1,2,4-triazole (B32235) rings contain nitrogen atoms with lone pairs of electrons, making them effective Lewis bases capable of coordinating to metal ions. However, their donor strengths differ. The pyridine ring, a six-membered aromatic heterocycle, possesses a nitrogen atom that is generally considered a strong σ-donor. Its donating ability can be compared to other N-donor ligands, and studies have shown that pyridine is a better donor than the triazole moiety. acs.org

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms. The specific nitrogen atoms involved in coordination can vary, leading to different binding modes. The triazole moiety is generally a weaker donor compared to pyridine. acs.org The relative stability of complexes can be influenced by this difference in donor ability, with the pyridyl group often forming more stable bonds with metal centers. acs.orgnih.gov The classification of donor ability in acetonitrile (B52724) for an iron(II) center has been proposed as Fe(II)-py > Fe(II)-triazolyl. acs.org This hierarchy underscores the preferential binding of the pyridine nitrogen to the metal ion.

The presence of a methyl group at the N4 position of the triazole ring has both steric and electronic consequences for the ligand's coordination behavior.

Electronic Effects: The methyl group is an electron-donating group through an inductive effect. This donation of electron density to the triazole ring can slightly increase the basicity of the nitrogen atoms, potentially enhancing their donor capability compared to an unsubstituted triazole. However, this effect is generally modest. The primary electronic character is still dictated by the inherent properties of the triazole ring itself.

Steric Effects: The methyl group introduces steric bulk in the vicinity of the N4 nitrogen and the adjacent C3 and C5 positions of the triazole ring. This steric hindrance can influence the geometry of the resulting metal complex by dictating the approach of the ligand to the metal center. mdpi.com The presence of bulky substituents can lead to the release of steric repulsion in the transition state of a reaction. nih.gov Depending on the size of the metal ion and the other ligands in the coordination sphere, the N4-methyl group can favor certain coordination geometries over others to minimize steric clashes. researchgate.netkaust.edu.sa This interplay between steric and electronic effects is crucial in determining the final structure and reactivity of the metal complexes formed. nih.govresearchgate.netamanote.com

Synthesis of Metal Complexes Featuring this compound

The synthesis of metal complexes with ligands containing triazole and pyridine functionalities can be achieved through several standard methods in coordination chemistry.

Direct Reaction: The most common method for synthesizing complexes with this type of ligand is the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov Typically, an alcoholic solution of the metal salt (e.g., chlorides, acetates, or nitrates) is added to a solution of the ligand. nih.govnih.gov The reaction mixture is often stirred and may be heated under reflux for a period to ensure completion of the reaction. nih.gov Upon cooling or solvent evaporation, the desired metal complex precipitates and can be collected by filtration, washed, and dried. nih.gov

Ligand Exchange: In some cases, complexes can be prepared via ligand exchange reactions. This involves reacting a pre-existing metal complex that has labile (easily displaced) ligands with this compound. The target ligand displaces the labile ligands to form a new, more stable complex. This method is particularly useful when the desired complex cannot be synthesized directly or when specific stereochemistries are targeted. Studies on related iron complexes have demonstrated ligand exchange processes involving triazolyl moieties and other neutral or anionic ligands. nih.gov

Ligands containing both pyridine and triazole rings have been shown to coordinate with a wide variety of metal ions.

Transition Metals: A significant body of research exists on the coordination of pyridine-triazole ligands with transition metals. Complexes with metals such as iron(II), nickel(II), copper(II), zinc(II), cadmium(II), cobalt(II), and palladium(II) have been successfully synthesized and characterized. nih.govnih.govekb.egekb.eg These complexes exhibit a range of coordination numbers and geometries, including tetrahedral, square planar, and octahedral. nih.govnih.govekb.egekb.eg

Lanthanides: The nitrogen donor atoms of pyridine and triazole are also capable of coordinating to lanthanide ions. The coordination chemistry of lanthanides is often characterized by high and variable coordination numbers, and ligands like this compound can act as multidentate linkers, potentially forming polynuclear complexes or coordination polymers.

Main Group Metals: Main group metals, such as tin(II), have also been shown to form complexes with pyridine-triazole based ligands. nih.govnih.gov The coordination in these complexes is dictated by the electronic and steric requirements of the specific metal ion.

Structural Characterization of Metal Complexes

The definitive structures and coordination environments of metal complexes featuring this compound are determined using a combination of spectroscopic and crystallographic techniques.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the pyridine and triazole rings upon complexation, particularly the C=N and C=C stretching vibrations, provide evidence of bonding. The appearance of new bands in the far-IR region can often be assigned to metal-nitrogen (M-N) vibrations. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex and can help to elucidate the geometry of the coordination sphere around the metal ion. The positions and intensities of the d-d transitions (for transition metals) are particularly informative. researchgate.netmmu.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand environment in solution. researchgate.net Chemical shift changes of the ligand's protons and carbons upon coordination can confirm complex formation and provide insights into the solution-state structure. researchgate.netmmu.ac.uk

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of these complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.netmmu.ac.uk Studies on related systems have revealed a variety of structural motifs. For example, complexes with different metal ions have been shown to adopt geometries such as tetrahedral for Zn(II) and Cd(II), and square planar for Cu(II). nih.govnih.gov

Below are tables summarizing typical characterization data for complexes with analogous pyridine-triazole ligands.

Table 1: Representative Coordination Geometries of Metal Complexes with Pyridine-Triazole Ligands

Metal IonTypical Coordination GeometryReference
Ni(II)Tetrahedral nih.govnih.gov
Cu(II)Square Planar nih.govnih.gov
Zn(II)Tetrahedral nih.govnih.govresearchgate.net
Cd(II)Tetrahedral ekb.egekb.eg
Co(II)Octahedral ekb.egekb.eg
Pd(II)Square Planar ekb.egekb.eg
Fe(II)Octahedral nih.gov

Table 2: Selected Structural Data for a Ni(II) Complex with a Pyridine-Triazole Ligand

Data from a representative structure [Ni(L)₂Cl₂] where L is a related (triazol-yl)pyridine ligand.

ParameterValueReference
Ni-N(pyridine) bond length~2.07 Å researchgate.netmmu.ac.uk
Ni-N(triazole) bond length~2.01 Å researchgate.netmmu.ac.uk
Ni-Cl bond length~2.25 Å researchgate.netmmu.ac.uk
N-Ni-N angle~90° researchgate.netmmu.ac.uk
Cl-Ni-Cl angle~100° researchgate.netmmu.ac.uk

These characterization methods provide a comprehensive understanding of the coordination chemistry of this compound, revealing how the interplay of its electronic and steric features dictates the synthesis and structure of its metal complexes.

Single-Crystal X-ray Diffraction of Coordination Compounds

The ligand is expected to coordinate to metal ions primarily through the pyridyl nitrogen atom and one of the nitrogen atoms of the triazole ring (likely N1 or N2), acting as a bidentate chelate. The resulting complexes would likely form five-membered chelate rings, which are known to be stable. The specific coordination mode would be confirmed by crystallographic data. Key structural parameters of interest would include the M-N(pyridine) and M-N(triazole) bond distances, which would offer insights into the strength of the metal-ligand interactions. The bite angle of the chelate (N(pyridine)-M-N(triazole)) would also be a critical parameter, influencing the geometry and stability of the complex.

For related triazole-pyridine ligands, extensive crystallographic data is available. For instance, studies on complexes of 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine with various transition metals have revealed detailed structural information. nih.govnih.govresearchgate.netmmu.ac.uk These studies consistently show the bidentate coordination of the ligand, forming stable complexes with well-defined geometries. nih.govnih.govresearchgate.netmmu.ac.uk

Interactive Table: Expected Crystallographic Data for a Hypothetical [M(this compound)₂Cl₂] Complex

ParameterExpected Value/RangeSignificance
Coordination Geometry OctahedralCommon for transition metal complexes with two bidentate ligands and two monodentate ligands.
M-N(pyridine) Bond Length 2.0 - 2.2 ÅIndicates the strength of the coordinate bond. Shorter bonds suggest stronger interaction.
M-N(triazole) Bond Length 2.0 - 2.2 ÅSimilar to M-N(pyridine), provides insight into the metal-ligand bond strength.
N(py)-M-N(trz) Bite Angle 75 - 85°The angle within the chelate ring, which is crucial for the stability of the complex.
Crystal System Monoclinic, OrthorhombicCommon crystal systems for such coordination compounds.

Spectroscopic Probes for Metal-Ligand Interactions (NMR, IR, UV-Vis, EPR)

Spectroscopic techniques are invaluable for probing the interactions between a ligand and a metal ion in a coordination complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes of this compound, ¹H and ¹³C NMR spectroscopy would reveal changes in the chemical shifts of the ligand's protons and carbons upon coordination. The downfield shift of the pyridine and triazole ring protons adjacent to the coordinating nitrogen atoms would be indicative of the electron-withdrawing effect of the metal ion. In related systems, such shifts are well-documented and provide evidence of coordination in solution. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy would show shifts in the vibrational frequencies of the pyridine and triazole rings upon complexation. The C=N and C=C stretching vibrations of the heterocyclic rings are expected to shift to higher wavenumbers due to the coordination to the metal, which restricts the ring vibrations. New bands at lower frequencies, corresponding to the M-N stretching vibrations, would also be observed, providing direct evidence of metal-ligand bond formation. researchgate.netnih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes would be dominated by ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, in addition to the π-π* and n-π* transitions of the ligand itself. researchgate.netnih.gov The positions and intensities of these bands would be dependent on the metal ion and its oxidation state, providing information about the electronic structure of the complex.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, EPR spectroscopy would be a powerful tool to study the electronic environment of the metal ion. The g-values and hyperfine coupling constants obtained from the EPR spectrum would provide detailed information about the spin state and the nature of the metal-ligand bonding.

Elemental Analysis and Thermogravimetric Analysis (TGA) for Stoichiometry and Thermal Stability

Elemental Analysis: This technique would be used to determine the empirical formula of the synthesized complexes, confirming the stoichiometry of the metal, ligand, and any counter-ions or solvent molecules present in the crystal lattice. researchgate.netnih.gov

Thermogravimetric Analysis (TGA): TGA would be employed to investigate the thermal stability of the coordination compounds. The TGA curve would show weight loss at different temperatures, corresponding to the removal of solvent molecules and the decomposition of the ligand, ultimately leaving a metal oxide residue. The decomposition temperature would be an indicator of the thermal stability of the complex. For example, pyridine complexes of silver perchlorate (B79767) have been shown to decompose in distinct steps, first losing pyridine ligands at lower temperatures. mdpi.com

Electronic Properties of Metal Complexes

Ligand Field Theory and Crystal Field Theory Application

Ligand Field Theory (LFT) and Crystal Field Theory (CFT) are theoretical models used to describe the electronic structure of transition metal complexes. libretexts.org For complexes of this compound, these theories would predict the splitting of the metal d-orbitals in the electrostatic field of the coordinating nitrogen atoms.

In a hypothetical octahedral complex, the d-orbitals would split into two sets: the lower energy t₂g (dxy, dxz, dyz) and the higher energy eg (dx²-y², dz²) orbitals. The energy difference between these sets is denoted as Δo (the ligand field splitting parameter). The magnitude of Δo would depend on the metal ion and the ligand. As a nitrogen-donating chelating ligand, this compound is expected to be a moderately strong field ligand.

Spin States and Magnetic Properties

The magnitude of the ligand field splitting (Δo) determines the spin state of the complex. If Δo is large (strong field ligand), the electrons will pair up in the lower energy t₂g orbitals, resulting in a low-spin complex. If Δo is small (weak field ligand), the electrons will occupy the higher energy eg orbitals before pairing up, leading to a high-spin complex.

The magnetic properties of the complexes would be determined by the number of unpaired electrons. Complexes with unpaired electrons would be paramagnetic, while those with all paired electrons would be diamagnetic. Magnetic susceptibility measurements would be used to determine the effective magnetic moment (µeff) of the complexes, which can be used to deduce the number of unpaired electrons and thus the spin state and geometry of the complex. For instance, trinuclear transition metal complexes with bridging 1,2,4-triazole derivatives have been shown to exhibit interesting magnetic properties, including antiferromagnetic interactions. mdpi.com

Redox Behavior and Electrochemistry of Complexes

Cyclic voltammetry (CV) would be the primary technique to investigate the redox properties of the metal complexes. The CV of a complex would reveal the potentials at which the metal center can be oxidized or reduced. The reversibility of these redox processes would provide information about the stability of the complex in different oxidation states. The electron-donating or -withdrawing nature of the substituents on the ligand can influence the redox potentials of the metal center. Theoretical studies have shown a linear relationship between the reduction potentials of oligo(aza)pyridine ligands and their DFT calculated energies. uit.no

Supramolecular Assembly and Self-Organization of Coordination Compounds

The self-assembly of coordination compounds directed by ligands like this compound is a cornerstone of supramolecular chemistry. The predictable coordination behavior of this ligand, combined with the geometric preferences of metal ions, allows for the rational design of intricate, high-order structures.

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

While direct examples of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) constructed from this compound are not extensively documented in the reviewed literature, the behavior of analogous triazole-pyridine ligands provides a strong indication of its potential in this area. For instance, the closely related ligand, 3,5-di(4H-1,2,4-triazol-4-yl)pyridine, has been successfully employed in the synthesis of cationic Cu(I) MOFs. acs.orgnih.gov These frameworks exhibit two-dimensional and three-dimensional network structures, demonstrating the capability of the triazole and pyridine moieties to bridge metal centers effectively. acs.orgnih.gov

Similarly, 2-(1,2,4-1H-triazol-3-yl)pyridine has been used to synthesize a series of one-dimensional coordination polymers with divalent 3d transition metals (Mn to Zn, and Cd). rsc.org This underscores the versatility of the triazole-pyridine scaffold in forming extended polymeric chains. The structural diversity observed in these related systems suggests that this compound is a promising candidate for the construction of novel MOFs and CPs with potentially interesting topologies and properties. The methyl group on the triazole ring in the target compound could also introduce subtle steric and electronic effects that might influence the final framework architecture.

Hydrogen Bonding and π-π Stacking in Solid-State Architectures

The solid-state architectures of coordination compounds involving triazole-pyridine based ligands are significantly influenced by non-covalent interactions such as hydrogen bonding and π-π stacking. In the crystal packing of complexes with related ligands, these interactions play a crucial role in organizing the molecules into higher-dimensional supramolecular networks.

The pyridine and triazole rings of this compound are both capable of participating in π-π stacking interactions. The arrangement of these rings in the crystal lattice can lead to various motifs, such as offset or parallel-displaced stacking, which contribute to the stability of the supramolecular assembly. Furthermore, the nitrogen atoms of the pyridine and triazole rings can act as hydrogen bond acceptors, facilitating the formation of extensive hydrogen-bonding networks, especially in the presence of co-ligands or solvent molecules with hydrogen bond donor capabilities.

Theoretical Studies on Metal-Ligand Bonding and Electronic Structure

Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide invaluable insights into the geometric and electronic properties of metal complexes that are often challenging to probe experimentally.

DFT Calculations for Metal Complex Geometries and Energies

DFT calculations have been widely applied to predict the optimized geometries and relative energies of coordination compounds containing triazole-based ligands. For instance, a theoretical investigation of palladium(II) complexes with 4-methyl-4H-1,2,4-triazole-3-thiol, a molecule sharing the same methyl-triazole core, utilized DFT to determine structural and electronic properties such as bond distances, bond angles, and frontier molecular orbital energies. inorgchemres.org

Analysis of Bonding Interactions (e.g., NBO, QTAIM)

To gain a deeper understanding of the nature of the metal-ligand bond, more advanced theoretical analyses such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are employed.

NBO analysis provides a chemical picture of bonding in terms of localized orbitals. For palladium(II) complexes of 4-methyl-4H-1,2,4-triazole-3-thiol, NBO analysis revealed that the Pd-N and Pd-S bonds are formed through the delocalization of lone pair occupancies from the nitrogen and sulfur atoms to the palladium atom. inorgchemres.org This type of analysis can quantify the donor-acceptor interactions that constitute the coordinate bond and provide a measure of bond strength. A similar NBO analysis on complexes of this compound would elucidate the nature of the metal-nitrogen bonds with both the pyridine and triazole rings.

QTAIM analysis, on the other hand, characterizes chemical bonds based on the topology of the electron density. This method can differentiate between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions. In a study of first-row transition metal complexes with a 1,2,4-triazol-5-one (B2904161) derivative, QTAIM analysis indicated that the metal-ligand bonds are partly covalent. nih.gov The topological parameters derived from QTAIM, such as the electron density and its Laplacian at the bond critical point, provide a quantitative measure of the bond's character. Applying QTAIM to complexes of this compound would offer a detailed and quantitative description of the metal-ligand bonding interactions.

Reactivity and Reaction Mechanisms Involving 4 4 Methyl 4h 1,2,4 Triazol 3 Yl Pyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine is generally deactivated towards electrophilic aromatic substitution compared to benzene. This is due to the electron-withdrawing nature of the nitrogen atom, which reduces the electron density of the aromatic system. The 4-methyl-1,2,4-triazol-3-yl substituent is also expected to be electron-withdrawing, further deactivating the pyridine ring.

Nitration and Halogenation Studies

Specific studies detailing the nitration and halogenation of this compound have not been identified in the reviewed literature. Generally, such reactions on deactivated pyridine rings require harsh conditions, such as the use of fuming nitric acid and sulfuric acid for nitration, or high temperatures for halogenation. The potential for N-oxidation at the pyridine nitrogen under strong oxidizing conditions must also be considered as a competing reaction.

Regioselectivity and Electronic Directing Effects

The regioselectivity of electrophilic attack on the pyridine ring is governed by both the ring nitrogen and the triazolyl substituent. The pyridine nitrogen directs electrophiles to the 3- and 5-positions (meta-directing). The electronic effect of the 4-methyl-4H-1,2,4-triazol-3-yl group at the 4-position of the pyridine ring would further influence the site of substitution. Without experimental data, predicting the precise regiochemical outcome is speculative. Computational studies would be valuable in determining the most likely positions for electrophilic attack by mapping the electron density of the pyridine ring.

Nucleophilic Attack and Addition Reactions

The electron-deficient nature of the pyridine ring, enhanced by the triazolyl substituent, makes it susceptible to nucleophilic attack.

Reactivity at Pyridine Nitrogen or Triazole Carbons

The pyridine nitrogen, with its lone pair of electrons, is a primary site for reactions with electrophiles, such as alkylating agents, leading to the formation of pyridinium (B92312) salts. The triazole ring also contains nitrogen atoms that could potentially be sites of electrophilic attack, though the pyridine nitrogen is generally more nucleophilic. Nucleophilic attack on the carbon atoms of the pyridine ring, particularly at the 2- and 6-positions, is also a possibility, especially with strong nucleophiles. The triazole ring itself is generally considered to be relatively stable and less prone to nucleophilic attack on its carbon atoms.

Ring-Opening or Rearrangement Pathways

Information regarding ring-opening or rearrangement pathways for this compound is not available in the current body of scientific literature. Such reactions are not typically observed for simple pyridyl-triazoles under standard conditions.

Oxidation and Reduction Pathways

Dedicated studies on the oxidation and reduction of this compound are absent from the reviewed literature. Based on the general chemistry of its constituent heterocycles, the pyridine nitrogen is susceptible to oxidation to form an N-oxide. The triazole ring is generally resistant to oxidation. Reduction of the pyridine ring would likely require strong reducing agents, such as catalytic hydrogenation at high pressure and temperature, to yield the corresponding piperidine (B6355638) derivative. The triazole ring is also generally stable to reduction.

Oxidation of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring is a site of nucleophilicity and can be readily oxidized to form the corresponding N-oxide. This transformation significantly alters the electronic properties of the pyridine ring, impacting its reactivity towards both electrophiles and nucleophiles.

The oxidation of pyridine to pyridine-N-oxide is typically achieved using peroxy acids, such as peracetic acid or peroxybenzoic acid. wikipedia.org The reaction involves the electrophilic attack of the peroxy acid's oxygen atom on the lone pair of electrons of the pyridine nitrogen. scripps.edu The formation of the N-O bond activates the pyridine ring, particularly at the 2- and 4-positions, for subsequent nucleophilic substitution reactions. wikipedia.orgscripps.edu While the pKa of protonated pyridine is around 5.2, the resulting pyridine-N-oxide is a much weaker base, with a pKa of approximately 0.8. wikipedia.org This decreased basicity suppresses further reactions at the nitrogen atom. wikipedia.org

For this compound, oxidation would yield this compound-N-oxide. This N-oxide derivative could then serve as a precursor for introducing functionalities at the C2 and C6 positions of the pyridine ring. For example, treatment with reagents like phosphorus oxychloride can lead to chlorination at these positions, followed by deoxygenation to restore the pyridine ring if desired. wikipedia.org

Reaction Typical Reagents Product Key Effects on Pyridine Ring
N-OxidationPeroxybenzoic acid, Peracetic acid, Urea-hydrogen peroxide complexPyridine-N-oxideDecreased basicity, Activation for nucleophilic substitution at C2/C4

Reduction of the Aromatic Rings

The reduction of the aromatic rings in this compound would involve the saturation of the pyridine and/or the triazole ring. The pyridine ring is generally more susceptible to reduction than the highly stable 1,2,4-triazole (B32235) ring.

Catalytic hydrogenation is a common method for the reduction of pyridine rings to piperidines, typically employing catalysts such as platinum, palladium, or rhodium under hydrogen pressure. The reaction conditions can be tuned to achieve partial or full saturation. The 1,2,4-triazole ring is known for its high aromatic stability and is generally resistant to catalytic hydrogenation under conditions that would reduce a pyridine ring. However, specific literature detailing the selective reduction of the pyridine ring in this compound is not extensively available, and achieving such selectivity would likely depend on careful optimization of catalysts and reaction conditions.

Functionalization at Peripheral Positions

Beyond reactions involving the heterocyclic rings themselves, functionalization can be achieved at the peripheral methyl group or by introducing new substituents onto the rings.

Modification of the Methyl Group

The methyl group attached to the N4 position of the triazole ring is a potential site for functionalization. While the C-H bonds of a methyl group are generally unreactive, modern synthetic methods, such as late-stage C(sp³)–H functionalization, offer pathways for their modification. princeton.edu Such strategies often involve hydrogen atom transfer (HAT) processes, which can be initiated by photocatalysis. princeton.edu

For instance, a hypothetical functionalization could proceed via a radical mechanism. Photoexcitation of a suitable catalyst could generate a species capable of abstracting a hydrogen atom from the methyl group, forming a transient radical. princeton.edu This radical could then be trapped by various reagents to introduce new functional groups. The introduction of a methyl group to a drug molecule, often termed the "magic methyl effect," can significantly enhance potency and pharmacokinetic properties by altering conformational preferences. princeton.edu Applying the reverse logic, modification of this existing methyl group could be a valuable strategy for analog synthesis.

Introduction of Additional Functionalities via Cross-Coupling

Metal-catalyzed cross-coupling reactions are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives. mdpi.com To utilize these reactions, a precursor molecule bearing a suitable leaving group, typically a halogen (e.g., Br, I), is required.

Assuming the availability of a halogenated derivative, such as 4-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)pyridine or 4-(4-methyl-4H-1,2,4-triazol-3-yl)-2-bromopyridine, various cross-coupling reactions can be employed. The Suzuki-Miyaura cross-coupling reaction is particularly effective for forming C-C bonds by coupling the halogenated precursor with a boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.comnih.gov This methodology has been successfully used to synthesize a series of 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives with excellent yields. mdpi.comnih.gov The reaction conditions can be adapted, for instance, by using ionic liquids as solvents or employing microwave or ultrasound irradiation to accelerate the reaction. mdpi.com

Coupling Reaction Catalyst System Coupling Partner Bond Formed Reference
Suzuki-MiyauraPd(PPh₃)₄ / K₂CO₃Arylboronic acidsC-C mdpi.comnih.gov
HeckPalladium catalystAlkenesC-C researchgate.net

Photochemical Reactions

The photochemical behavior of this compound is of interest for understanding its stability and potential for light-induced transformations.

Photoreactivity and Excited State Transformations

The photoreactivity of 1,2,4-triazoles has been explored, particularly in the context of their synthesis. nih.gov Research has shown that 1,2,4-triazoles can be synthesized through photochemical reactions involving the photoexcitation of azodicarboxylates. nih.govresearchgate.netrsc.org This process generates a triplet species that reacts with diazoalkanes to form an azomethine ylide intermediate. nih.govrsc.org This intermediate can then undergo a dipolar cycloaddition with nitriles to yield the 1,2,4-triazole ring. nih.gov

This synthetic pathway provides insight into the potential excited state transformations of the triazole ring. It suggests that under UV irradiation, the 1,2,4-triazole moiety in the target molecule could potentially engage in reactions involving triplet excited states. The nature of these transformations would depend on the specific reaction conditions and the presence of other reactive species. Computational tools, such as Transition Density Matrix (TDM) analysis, can be employed to study the nature of electronic transitions from the ground state to excited states and to understand electron-hole pair dynamics upon photoexcitation. nih.gov Furthermore, the electronics of the pyridine N-oxide, if formed, can profoundly influence photochemical reactions by promoting the formation of photoactive electron-donor-acceptor (EDA) complexes. nih.gov

Photoisomerization Studies

There are no specific studies on the photoisomerization of this compound found in the reviewed literature. Photoisomerization is a process in which a molecule is converted from one isomer to another by the absorption of light. This process is common in molecules containing photoswitchable groups, such as azobenzenes or stilbenes. For a compound like this compound, photoisomerization is not an expected primary photochemical process unless it is derivatized with a known photoisomerizable moiety.

Future research could involve the synthesis of derivatives of this compound that incorporate a photochromic unit. The study of such derivatives would involve irradiating the compound with light of a specific wavelength and monitoring the changes in its absorption spectrum over time to detect the formation of a photoisomer.

Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations for key transformations involving this compound are not available in the current scientific literature. Such investigations are crucial for understanding reaction pathways, optimizing reaction conditions, and designing new chemical transformations. The subsections below outline powerful techniques that could be applied to study the mechanisms of reactions involving this compound.

Transition State Analysis using Computational Methods

No computational studies focusing on the transition state analysis of reactions involving this compound have been published. Transition state analysis using computational methods, such as Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms. This approach allows for the calculation of the geometries and energies of reactants, transition states, and products.

A hypothetical application of this method would be to study the mechanism of a substitution reaction at the pyridine or triazole ring. The computational workflow would involve:

Building molecular models of the reactants, possible intermediates, and products.

Performing geometry optimizations to find the lowest energy structures.

Locating the transition state structure connecting the reactants and products.

Calculating the activation energy of the reaction, which is the energy difference between the transition state and the reactants.

These calculations would provide valuable insights into the feasibility of a proposed reaction mechanism.

Kinetic Isotope Effect Studies

There are no reports on kinetic isotope effect (KIE) studies for reactions of this compound. The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Measuring the KIE can provide information about the rate-determining step of a reaction and the nature of the transition state.

For instance, to investigate a reaction involving the cleavage of a C-H bond on the pyridine ring, one could synthesize a deuterated version of this compound where the specific hydrogen atom is replaced by deuterium. By comparing the rate of the reaction of the deuterated and non-deuterated compounds, a primary KIE (kH/kD > 1) would indicate that the C-H bond is broken in the rate-determining step.

Reaction Progress Monitoring (e.g., In-situ NMR, IR)

No studies employing in-situ reaction monitoring techniques for reactions of this compound have been documented. In-situ monitoring techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, allow for the real-time observation of a chemical reaction as it proceeds. This provides a wealth of information about the formation of intermediates, the consumption of reactants, and the formation of products over time.

For example, if this compound were to undergo a reaction, in-situ NMR spectroscopy could be used to track the disappearance of the proton signals corresponding to the starting material and the appearance of new signals corresponding to the product(s). This would allow for the determination of the reaction kinetics and the identification of any transient intermediates that may be present in detectable concentrations.

Applications in Materials Science and Catalysis Utilizing 4 4 Methyl 4h 1,2,4 Triazol 3 Yl Pyridine

Applications as a Ligand in Homogeneous Catalysis

There is no available scientific literature that investigates the use of 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine as a ligand in homogeneous catalysis. The potential of this molecule, which possesses both a pyridine (B92270) and a triazole moiety, to coordinate with metal centers and facilitate catalytic transformations remains an unexplored area of research.

No studies have been published that report on the catalytic activity of this compound or its metal complexes in cross-coupling reactions. While the broader class of N-heterocyclic compounds is widely used as ligands in reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, the efficacy of this specific triazolylpyridine derivative has not been documented.

The potential for chiral derivatives of this compound in asymmetric catalysis has not been explored in the available literature. The development of chiral ligands is a significant area of research for the enantioselective synthesis of valuable molecules. However, no information exists on the design, synthesis, or application of chiral variants of this compound in asymmetric transformations.

Without any established catalytic applications, there are consequently no investigations into the stability or turnover frequencies (TOFs) of catalysts based on this compound. Such studies are crucial for evaluating the practical utility and efficiency of a catalyst system.

Role in Heterogeneous Catalysis and Surface Chemistry

The application of this compound in heterogeneous catalysis and surface chemistry is another area lacking published research. The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving catalyst recyclability and separation, but this has not been documented for the compound .

There are no reports on the methods for anchoring this compound or its metal complexes onto solid supports such as silica, alumina, or polymers. The development of such heterogeneous catalysts would be a prerequisite for their use in industrial processes.

Given the absence of research on its use in heterogeneous catalysis, there are no studies on the nature of active sites or the reaction mechanisms for any surface-catalyzed reactions involving this compound.

Integration into Functional Materials

The unique electronic properties and coordination capabilities of this compound, stemming from its nitrogen-rich triazole ring and the pyridine moiety, make it a valuable ligand for the construction of advanced functional materials. Its ability to bridge metal centers and influence their electronic environments allows for the targeted design of materials with specific optical, magnetic, and adsorptive properties.

Luminescent Materials (e.g., through coordination to lanthanides or transition metals)

The this compound ligand is an effective component in the creation of luminescent materials, particularly when coordinated with transition metals like zinc(II) and cadmium(II). The high nitrogen content and conjugated π-system of the 1,2,4-triazole (B32235) core contribute to the ligand's ability to participate in energy transfer processes, leading to significant luminescence. nih.govresearchgate.net The coordination of this ligand to metal centers can result in the formation of coordination polymers (CPs) with robust structures and interesting photoluminescent properties. rsc.org

For instance, coordination polymers synthesized using similar triazole-pyridine ligands with Cd(II) have demonstrated notable fluorescence. rsc.org The emission properties are influenced by both the ligand itself and the metal center, which can stabilize the structure and affect the electronic transitions. Research on related 4-alkyl-4H-1,2,4-triazole derivatives has shown that these compounds can exhibit high quantum yields of emitted photons, a desirable characteristic for applications in optoelectronics. nih.govresearchgate.net The photoluminescence of such materials is typically studied in the solid state at ambient temperatures. rsc.org

Compound TypeMetal IonKey Luminescent FeatureReference
Coordination PolymerCd(II)Solid-state photoluminescence at room temperature rsc.org
4H-1,2,4-Triazole DerivativesN/A (Organic Luminophore)High quantum yield of emitted photons nih.govresearchgate.net

Spin Crossover (SCO) Materials and Magnetic Switching Phenomena

Ligands based on the 1,2,4-triazole and pyridine framework are instrumental in the development of spin crossover (SCO) materials. These materials can switch between two different electronic spin states—a low-spin (LS) state and a high-spin (HS) state—in response to external stimuli such as temperature, pressure, or light. This switching behavior is accompanied by changes in magnetic properties, color, and volume, making SCO compounds promising for applications in molecular switches and data storage.

Iron(II) complexes are the most studied in this area. The this compound ligand, through its nitrogen donor atoms from both the triazole and pyridine rings, can create a specific ligand field around an Fe(II) center. The strength of this field dictates the spin state of the metal ion. In a distorted octahedral coordination environment formed by three bidentate triazole-pyridine ligands, the Fe(II) ion can exhibit a temperature-dependent spin transition. nih.gov

The transition's characteristics, such as its abruptness and the presence of thermal hysteresis, are highly sensitive to subtle changes in the crystal packing and intermolecular interactions, like hydrogen bonding. nih.govwhiterose.ac.uk For example, the cooperativity of the spin transition in a family of isomorphous [Fe(L)₂]²⁺ complexes was found to differ from gradual to abrupt and hysteretic based on substituent changes on the ligand. whiterose.ac.uk The transition temperature (T₁/₂) is a key parameter of SCO materials, defining the point at which the high-spin and low-spin populations are equal.

Complex TypeMetal IonPhenomenonKey CharacteristicsReference
[Fe(3-(2-pyridyl)-1,2,4-triazole)₃]²⁺Fe(II)Spin Crossover (SCO)Reversible spin state change induced by temperature. nih.gov nih.gov
[Fe(LR)₂]Z₂Fe(II)Spin Crossover (SCO)Cooperativity of transition varies from gradual to abrupt with hysteresis. whiterose.ac.uk whiterose.ac.uk

Framework Materials (MOFs, CPs) for Gas Adsorption or Separation

The defined geometry and bridging capability of this compound make it an excellent building block for creating porous framework materials, including Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). These materials are constructed from metal ions or clusters linked by organic ligands, forming one-, two-, or three-dimensional networks with high porosity and surface area.

For instance, a copper-based MOF incorporating a 1,2,4-triazolyl isophthalate ligand was studied for the adsorption of methane (CH₄) and nitrogen (N₂). rsc.org The material exhibited good selectivity for CH₄ over N₂, with experimental selectivities (αCH₄/N₂) ranging from 4.0 to 5.0. Such selectivity is crucial for applications like natural gas purification. The performance of these materials is typically evaluated by measuring gas adsorption isotherms at various temperatures and pressures. rsc.org

Framework MaterialMetal IonApplicationPerformance MetricReference
Copper-based triazolyl benzoate MOFCu(II)CH₄/N₂ SeparationExperimental selectivity (αCH₄/N₂) of 4.0–5.0 rsc.org
Paddlewheel based MOFsCu, Co, ZnGas AdsorptionMicroporous materials with calculated porosities of 58% to 61% researchgate.net

Sensing Applications

The integration of this compound into coordination frameworks also opens up possibilities for chemical sensing applications. The presence of specific binding sites within the material, such as the Lewis basic pyridine moiety, can allow for selective interaction with target analytes.

Chemo-sensing based on Metal-Ligand Interactions

The fundamental principle of chemo-sensing with materials incorporating this ligand relies on the specific interaction between a target analyte and the framework. The pyridine nitrogen atom within the ligand acts as a Lewis base, providing a potential binding site for metal ions or other electron-deficient species. When an analyte binds to this site, it can induce a measurable change in the material's physical properties, such as its optical or electronic response. Cationic MOFs, where the framework is positively charged with mobile anions in the pores, are particularly interesting for sensing applications, as the introduction of an analyte can trigger ion-exchange or specific host-guest interactions. nih.govacs.org

Luminescent Sensing for Metal Ions or Anions

A particularly effective method for chemical sensing is through changes in luminescence. MOFs built with ligands like this compound can be designed to be luminescent. The interaction of an analyte with the framework can either quench (turn-off) or enhance (turn-on) this luminescence, providing a clear signal for detection.

Research on a related system using a 3,5-di(4H-1,2,4-triazol-4-yl)pyridine ligand has demonstrated the successful application of this principle. Cationic Cu(I)-based MOFs synthesized with this ligand were used as luminescent probes for the highly selective and efficient detection of Cerium(III) (Ce³⁺) ions in water. nih.govacs.org The presence of the Lewis basic pyridine sites within the MOF structure was crucial for this selective binding. The detection mechanism involved a "turn-on" fluorescence process, which is often preferred as it provides a signal against a dark background. These MOFs showed excellent stability in water and could detect Ce³⁺ ions at very low concentrations, on the order of 10⁻⁷ M. nih.govacs.org

Sensing MaterialAnalyteSensing MechanismDetection LimitReference
Cu(I) Cationic MOFs with bis-triazole-pyridine ligandCe³⁺ ions"Turn-on" luminescent probe10⁻⁷ M nih.govacs.org

Advanced Spectroscopic Probes and Imaging Agents

Development of Fluorescent Probes

While no specific fluorescent probes based on this compound have been reported, the broader class of pyridine-triazole derivatives has been explored for its luminescent properties. The combination of a pyridine ring, which can act as an electron-withdrawing group and a coordination site for metal ions, and a triazole ring, known for its stability and role as a linker or part of a chromophore, offers a versatile scaffold for the design of fluorescent molecules. Research in this area often focuses on creating compounds that exhibit changes in their fluorescence intensity or wavelength upon binding to specific analytes, making them potential sensors.

Magnetic Resonance Imaging (MRI) Contrast Agent Development

The development of MRI contrast agents often involves the use of paramagnetic metal ions, such as gadolinium(III), chelated by organic ligands. The ligands are designed to ensure the stability of the complex and to influence its relaxivity, which is a measure of its effectiveness as a contrast agent. Ligands containing nitrogen heterocycles like pyridine and triazole are of interest due to their strong coordination capabilities. In principle, a molecule like this compound could be functionalized to act as a chelating agent for paramagnetic ions. However, there is no current research available that demonstrates the synthesis or evaluation of such complexes for MRI applications.

Self-Healing and Responsive Materials

Incorporation into Dynamic Covalent or Non-Covalent Networks

Self-healing materials often rely on reversible chemical bonds or non-covalent interactions that can reform after being broken. Triazole moieties have been incorporated into polymer backbones to facilitate self-healing through mechanisms such as hydrogen bonding, π-π stacking, or as part of dynamic covalent networks. The nitrogen atoms in the triazole ring can participate in these interactions, providing the necessary reversible linkages.

Stimuli-Responsive Behavior (e.g., pH, temperature, light)

Materials that respond to external stimuli are of great interest for a variety of applications. The pyridine component of this compound contains a basic nitrogen atom that can be protonated at low pH. This property is often exploited in the design of pH-responsive polymers. The protonation of the pyridine ring can lead to changes in solubility, conformation, or interactions with other components of the material, resulting in a macroscopic response. While this is a well-established principle for pyridine-containing materials, its specific application using this compound has not been documented.

Future Research Directions and Perspectives for 4 4 Methyl 4h 1,2,4 Triazol 3 Yl Pyridine

Exploration of Novel Synthetic Pathways

Future synthetic research should focus on developing more efficient, sustainable, and versatile methods for the preparation of the 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine core and its derivatives. While traditional methods for synthesizing 1,2,4-triazoles exist, advancements can be made in several areas.

Microwave-Assisted and Flow Chemistry Protocols: Investigating microwave-assisted organic synthesis (MAOS) and flow chemistry techniques could drastically reduce reaction times, improve yields, and enhance reaction control and scalability compared to conventional heating methods.

One-Pot Reactions: Designing one-pot, multi-component reactions starting from simple, readily available precursors would improve atom economy and reduce purification steps, aligning with the principles of green chemistry.

Catalyst Development: Exploration of novel catalysts for the cyclization step in triazole formation could lead to milder reaction conditions and broader functional group tolerance, allowing for the synthesis of more complex derivatives. For instance, developing copper-catalyzed oxidative coupling reactions could provide an efficient route for N-N bond formation in the triazole ring.

Development of Advanced Spectroscopic Techniques for Characterization

A comprehensive understanding of the structural and electronic properties of this compound and its derivatives is crucial for targeted applications. While standard techniques like 1H NMR, 13C NMR, and FT-IR are routinely used, future work should employ more advanced spectroscopic methods.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC should be systematically applied to unambiguously assign proton and carbon signals, especially for more complex derivatives or when studying host-guest interactions in supramolecular systems.

Solid-State NMR (ssNMR): For materials science applications where the compound is in a solid or polymeric form, ssNMR can provide invaluable information about the local environment, conformation, and intermolecular interactions that are not accessible in solution-state NMR.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming molecular formulas. Future studies could also utilize techniques like tandem mass spectrometry (MS/MS) to probe fragmentation patterns, which can aid in the structural elucidation of novel derivatives and their metabolites in potential biological studies.

Deeper Understanding of Structure-Property Relationships through Computational Methods

Computational chemistry offers powerful tools to predict and rationalize the behavior of molecules, guiding experimental efforts. Future research should leverage these methods to build a robust understanding of the structure-property relationships of this compound.

Density Functional Theory (DFT): DFT calculations can be employed to optimize molecular geometries, predict vibrational spectra for comparison with experimental IR data, and calculate electronic properties.

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The HOMO-LUMO gap provides insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties, which are vital for designing materials for optoelectronics.

Natural Bond Orbital (NBO) Analysis: NBO analysis can elucidate charge distribution, delocalization of electrons within the molecule, and the nature of intramolecular interactions, providing a deeper understanding of the molecule's stability and reactivity.

Molecular Electrostatic Potential (MEP): MEP maps are useful for predicting reactive sites for electrophilic and nucleophilic attack, which can guide the design of new synthetic reactions and understand intermolecular interactions.

Computational Method Predicted Property Relevance/Application
Density Functional Theory (DFT)Optimized geometry, vibrational frequencies, electronic energiesCorrelate with experimental data (X-ray, IR), assess stability
Time-Dependent DFT (TD-DFT)Electronic absorption spectra (UV-Vis)Predict optical properties for materials science applications
Frontier Molecular Orbitals (HOMO/LUMO)Energy gap, electron distributionUnderstand reactivity, design optoelectronic materials
Natural Bond Orbital (NBO)Charge distribution, hyperconjugative interactionsAnalyze electronic stability and intramolecular bonding
Molecular Electrostatic Potential (MEP)Electrophilic and nucleophilic sitesPredict reactivity and intermolecular interaction sites

Design of Highly Efficient and Selective Catalytic Systems

The pyridine (B92270) and triazole moieties are both excellent coordinating ligands for metal ions. This suggests a significant, yet largely unexplored, potential for this compound to act as a versatile

Sustainability Aspects of Synthesis and Application

The growing emphasis on green chemistry principles in chemical research and industry necessitates a thorough evaluation of the sustainability of compounds like this compound. This involves assessing the environmental impact of its synthesis, exploring greener alternatives, and considering the lifecycle and potential for sustainable applications. While specific research on the sustainability of this particular compound is not extensively documented, general principles and studies on related pyridine and triazole derivatives can provide valuable insights.

Synthesis:

Conventional synthetic routes for pyridine and triazole derivatives often involve multi-step processes that may utilize hazardous reagents, organic solvents, and require significant energy input. nih.gov Greener synthetic methodologies aim to mitigate these environmental drawbacks. For instance, the use of microwave irradiation and ultrasound has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of similar heterocyclic compounds. researchgate.net

Key green chemistry metrics for evaluating the sustainability of a synthetic process include atom economy, E-factor (environmental factor), and reaction mass efficiency. While specific data for this compound is not available, a comparative analysis of conventional versus greener synthetic approaches for analogous compounds highlights the potential for significant environmental improvement.

Green Chemistry MetricConventional Synthesis (Hypothetical)Greener Alternative (e.g., Microwave-assisted, Solvent-free) (Hypothetical)Potential Improvement
Atom EconomyLowerHigherMaximizes the incorporation of starting materials into the final product.
E-Factor (kg waste/kg product)HighLowIndicates a significant reduction in waste generation.
Reaction TimeHours to daysMinutes to hoursLeads to lower energy consumption.
Solvent UsageOften uses volatile organic compounds (VOCs)Solvent-free or uses greener solvents (e.g., water, ethanol)Reduces environmental pollution and health hazards.
Energy ConsumptionHigh (prolonged heating)Low (efficient energy transfer)Contributes to a smaller carbon footprint.

Application:

However, the environmental fate and ecotoxicity of the compound are critical considerations. Studies on triazole pesticides have indicated that they are generally not readily biodegradable, which raises concerns about their persistence in the environment. researchgate.net Therefore, a comprehensive lifecycle assessment of this compound is necessary to understand its long-term environmental impact. This would involve studying its biodegradability, potential for bioaccumulation, and toxicity to non-target organisms.

Future research should focus on designing derivatives of this compound that retain their desired activity while exhibiting improved biodegradability. Furthermore, exploring its potential in green technologies, such as in the development of corrosion inhibitors or as a ligand in catalysis for green chemical processes, could open up new avenues for its sustainable application.

Q & A

Q. What are the common synthetic routes for 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine and its derivatives?

The compound is typically synthesized via multi-step reactions involving halogenation, thioether formation, and cross-coupling. For example, derivatives are prepared by reacting 4-methyl-5-(pyridin-3-yl)-1,2,4-triazole-3-thione with substituted benzyl bromides under basic conditions, followed by purification via medium-pressure liquid chromatography (MPLC) (yields: 71–74%) . Key steps include nucleophilic substitution at the sulfur atom and Pd/Cu-mediated couplings (e.g., Sonogashira or Suzuki reactions) to introduce alkynyl or aryl groups .

Q. How is NMR spectroscopy utilized in characterizing the structure of this compound derivatives?

¹H and ¹³C NMR are critical for verifying regiochemistry and substituent positions. For instance, in compound 18 (), the methyl group on the triazole ring resonates at δ ~3.8 ppm, while pyridine protons appear as distinct aromatic signals (δ 7.5–8.9 ppm). Thioether-linked benzyl groups show characteristic splitting patterns (e.g., -CH₂-S- at δ ~4.3 ppm). HRMS (ESI) further confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 416.1831) .

Q. What crystallographic tools are recommended for resolving the crystal structure of this compound?

The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. It enables structure solution from X-ray diffraction data, even for twinned crystals or high-resolution datasets. ORTEP-3 can visualize thermal ellipsoids and hydrogen bonding networks, critical for validating molecular geometry .

Advanced Research Questions

Q. What strategies optimize reaction yields in synthesizing triazolyl pyridine analogs targeting Mycobacterium tuberculosis?

Yield optimization involves solvent selection (e.g., DMF for Pd-catalyzed couplings), temperature control (60–80°C for thioether formation), and stoichiometric adjustments (e.g., 1.2 equivalents of benzyl bromide). MPLC purification with gradient elution (e.g., hexane/EtOAc) ensures >99% purity. Substituent effects are critical: electron-withdrawing groups (e.g., -NO₂) on benzyl moieties improve antitubercular activity but may reduce solubility .

Q. How do computational methods like DFT contribute to understanding ligand properties in metal coordination?

Density functional theory (DFT) predicts binding affinities of triazolyl pyridine ligands with metal ions (e.g., Am³⁺/Eu³⁺ separation). For example, 2,6-bis(triazolyl)pyridine derivatives (L1) show higher selectivity due to optimized charge distribution and orbital interactions. Computational models also guide ligand design for catalytic or sensing applications .

Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against M. tuberculosis H37Rv (e.g., microplate Alamar Blue assay) .
  • Enzyme inhibition : Alpha-amylase/alpha-glucosidase assays for antidiabetic potential, measuring IC₅₀ values via colorimetric methods (e.g., DNSA reagent) .
  • Cellular models : Beta-catenin inhibition in HEK293T cells, using luciferase reporters to quantify pathway suppression .

Q. How does structural modification (e.g., substituent variation) impact the compound’s physicochemical and bioactive properties?

  • Lipophilicity : Alkynyl chains (e.g., oct-1-yn-1-yl) enhance membrane permeability but reduce aqueous solubility.
  • Electron-withdrawing groups : Nitro (-NO₂) or chloro (-Cl) substituents increase antitubercular potency by disrupting bacterial membrane integrity .
  • Steric effects : Bulky groups (e.g., cyclopropyl) on the triazole ring may hinder enzyme binding, requiring SAR studies to balance activity and steric tolerance .

Methodological Challenges and Contradictions

Q. How are contradictory data in biological activity profiles resolved?

Discrepancies often arise from assay conditions (e.g., serum interference in cell-based models). Orthogonal validation using in vitro (enzyme inhibition) and in vivo (murine infection models) approaches is recommended. For example, compound 44 ( ) showed high in vitro antitubercular activity but poor in vivo efficacy due to rapid hepatic clearance, necessitating prodrug strategies .

Q. What are the limitations of using SHELX for refining low-resolution crystallographic data?

SHELXL struggles with poorly diffracting crystals (e.g., resolution >1.2 Å), leading to overfitting. Alternative programs like PHENIX or REFMAC5 are preferred for low-resolution datasets. However, SHELX remains robust for high-resolution twinned structures due to its restraint libraries .

Emerging Applications

Q. How is this compound utilized in materials science?

Derivatives serve as ligands in phosphorescent Ir(III) complexes for OLEDs. For example, 2-(triazolyl)pyridine ancillary ligands (e.g., Htaz) enhance electroluminescence efficiency (EQE up to 33.5%) by tuning HOMO-LUMO gaps .

Q. What role does this compound play in experimental phasing for macromolecular crystallography?

Heavy-atom derivatives (e.g., Hg or Pt adducts) of triazolyl pyridine enable single-wavelength anomalous dispersion (SAD) phasing. SHELXC/D/E pipelines are used for high-throughput phasing due to their robustness with weak anomalous signals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.